molecular formula C13H25NO4 B12282171 3-[4-(tert-Butoxycarbonyl)piperidin-1-yl]-3-hydroxypropano

3-[4-(tert-Butoxycarbonyl)piperidin-1-yl]-3-hydroxypropano

Cat. No.: B12282171
M. Wt: 259.34 g/mol
InChI Key: QNMVWTCVXPLKOS-UHFFFAOYSA-N
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Description

3-[4-(tert-Butoxycarbonyl)piperidin-1-yl]-3-hydroxypropano is a compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the piperidine ring. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(tert-Butoxycarbonyl)piperidin-1-yl]-3-hydroxypropano typically involves the protection of the piperidine nitrogen with a Boc group, followed by the introduction of the hydroxypropano moiety. One common method involves the reaction of piperidine with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected piperidine. This intermediate is then reacted with a suitable hydroxypropano derivative under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and reduced waste generation .

Chemical Reactions Analysis

Types of Reactions

3-[4-(tert-Butoxycarbonyl)piperidin-1-yl]-3-hydroxypropano undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like NaBH4 (Sodium borohydride).

    Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then undergo further substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: NaBH4 in methanol at 0°C.

    Substitution: Trifluoroacetic acid (TFA) in DCM at room temperature.

Major Products Formed

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of the free amine and subsequent substituted products.

Scientific Research Applications

3-[4-(tert-Butoxycarbonyl)piperidin-1-yl]-3-hydroxypropano has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(tert-Butoxycarbonyl)piperidin-1-yl]-3-hydroxypropano depends on its specific application. In the context of PROTACs, the compound acts as a linker that brings the target protein and the E3 ubiquitin ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein. The Boc group provides stability and protects the piperidine nitrogen during the synthesis and application of the compound .

Comparison with Similar Compounds

3-[4-(tert-Butoxycarbonyl)piperidin-1-yl]-3-hydroxypropano can be compared with other Boc-protected piperidine derivatives:

These compounds share similar structural features but differ in their specific applications and the rigidity of their linker regions, which can impact the 3D orientation and efficacy of the resulting molecules.

Properties

Molecular Formula

C13H25NO4

Molecular Weight

259.34 g/mol

IUPAC Name

tert-butyl 1-(1,3-dihydroxypropyl)piperidine-4-carboxylate

InChI

InChI=1S/C13H25NO4/c1-13(2,3)18-12(17)10-4-7-14(8-5-10)11(16)6-9-15/h10-11,15-16H,4-9H2,1-3H3

InChI Key

QNMVWTCVXPLKOS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CCN(CC1)C(CCO)O

Origin of Product

United States

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